molecular formula C18H16N2O2S3 B12021321 N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12021321
M. Wt: 388.5 g/mol
InChI Key: MHLWBQQNEOUPDK-RVDMUPIBSA-N
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Description

N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 2-thiophenecarboxaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(propylamino)propanamide: A related compound with a similar structure but different functional groups.

    4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: Another compound with a similar aromatic structure but different substituents.

Uniqueness

N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of a thiazolidinone ring, a thiophene moiety, and a propanamide group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H16N2O2S3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C18H16N2O2S3/c1-12-4-6-13(7-5-12)19-16(21)8-9-20-17(22)15(25-18(20)23)11-14-3-2-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+

InChI Key

MHLWBQQNEOUPDK-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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